N-[1-(Pyridin-4-yl)ethyl]thian-4-amine
Description
N-[1-(Pyridin-4-yl)ethyl]thian-4-amine is a heterocyclic amine derivative featuring a pyridine ring substituted at the 4-position and a thiane (tetrahydrothiopyran) moiety. The compound’s molecular formula is C₁₂H₁₈N₂S, with a molecular weight of 222.35 g/mol (assuming structural similarity to its pyridin-3-yl analog described in ). Its structure combines aromatic (pyridine) and saturated six-membered ring (thiane) systems, which may influence its physicochemical properties, such as solubility, stability, and binding affinity in biological or material science applications.
Properties
Molecular Formula |
C12H18N2S |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
N-(1-pyridin-4-ylethyl)thian-4-amine |
InChI |
InChI=1S/C12H18N2S/c1-10(11-2-6-13-7-3-11)14-12-4-8-15-9-5-12/h2-3,6-7,10,12,14H,4-5,8-9H2,1H3 |
InChI Key |
CSBYZBQUHNCGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NC2CCSCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Pyridin-4-yl)ethyl]thian-4-amine typically involves the reaction of thian-4-amine with a pyridin-4-yl ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Pyridin-4-yl)ethyl]thian-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[1-(Pyridin-4-yl)ethyl]thian-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(Pyridin-4-yl)ethyl]thian-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the thian-4-amine moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Pyridine Substitution Position: The pyridin-4-yl group in the target compound contrasts with the pyridin-3-yl isomer (), which may alter electronic properties and intermolecular interactions. Pyridin-4-yl derivatives often exhibit distinct hydrogen-bonding or π-stacking behavior compared to pyridin-3-yl analogs due to differences in nitrogen lone-pair orientation.
Amine Substituents and Ring Systems: The thiane (sulfur-containing) ring in this compound differentiates it from pyran-based amines (e.g., Example 13 in ). Sulfur’s larger atomic radius and polarizability may enhance lipophilicity or metal-binding capacity compared to oxygen-containing analogs.
Synthetic Complexity: The synthesis of pyridin-4-yl analogs in involves aldehyde-amine condensation followed by borohydride reduction, a common strategy for secondary amine formation .
Pharmacological and Functional Insights
- Pyridin-3-yl analogs : Compounds like SSR125543A () and N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine () demonstrate CNS activity and kinase inhibition, respectively, suggesting pyridine-amine derivatives’ versatility in drug discovery .
- Thiazole and pyrazole derivatives : These often serve as bioisosteres for benzene rings, improving metabolic stability or target affinity. For example, the triazole-containing SN003 () shows structural parallels with the target compound but includes a methoxymethyl group for enhanced solubility .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s molecular weight (222.35 g/mol) is lower than pyran-based amines (e.g., 411.1 g/mol in ), likely improving membrane permeability but reducing aqueous solubility .
- Thermal Stability : Pyridin-3-yl analogs in exhibit melting points of 104–107°C, whereas sulfur-containing thiane derivatives may have lower melting points due to reduced crystallinity .
Q & A
Q. What are the optimal synthetic routes and purification strategies for N-[1-(Pyridin-4-yl)ethyl]thian-4-amine?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. For example, piperidine derivatives may be alkylated using ethyl halides under basic conditions (e.g., potassium carbonate in ethanol). Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to enhance purity. Reaction optimization focuses on controlling temperature (e.g., 35°C for 48 hours) and stoichiometric ratios to maximize yield .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses high-resolution detectors, and structure refinement is performed via SHELX software (e.g., SHELXL for small-molecule refinement). Validation includes checking R-factors (<5%) and residual electron density maps. Disordered regions, such as flexible substituents, require constrained refinement .
Q. What safety protocols are critical when handling this compound?
Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Waste must be segregated and disposed of via certified hazardous waste services. Stability tests recommend storage at -20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How does the reactivity of this compound vary under oxidative or reductive conditions?
Oxidation of the thian ring may yield sulfoxides or sulfones, while reductive cleavage of the pyridine moiety could produce secondary amines. For example, hydrogenation with Pd/C under H₂ atmosphere selectively reduces the pyridinyl group. Reaction monitoring via TLC or LC-MS is essential to track intermediates .
Q. What structure-activity relationships (SAR) are observed in analogs of this compound?
Substitution at the pyridine or thian rings significantly impacts bioactivity. For instance, fluorination at the pyridine 4-position enhances binding to CNS targets, while bulkier substituents on the thian ring reduce metabolic clearance. Comparative studies with N-ethyl-N-phenylpiperidin-4-amine highlight the role of sulfur in modulating lipophilicity and target affinity .
Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or rapid metabolism). Address this by:
- Measuring plasma stability (e.g., incubation with liver microsomes).
- Modifying the compound via prodrug strategies (e.g., acetylating amines).
- Validating target engagement using radiolabeled analogs or CRISPR knockouts .
Q. Which advanced spectroscopic techniques are most effective for characterizing derivatives?
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes to enzymes like kinases. Pharmacophore mapping using Schrödinger Suite identifies critical interaction points (e.g., hydrogen bonds with pyridine nitrogen). Validate predictions with SPR or ITC binding assays .
Q. How does pH influence the stability of this compound in aqueous solutions?
Stability studies in buffered solutions (pH 1–13) reveal degradation via hydrolysis of the amine-thian linkage under acidic conditions. Use HPLC to quantify degradation products. Formulation with cyclodextrins or PEGylation improves stability in physiological pH ranges .
Q. What strategies enhance the compound’s bioavailability for in vivo pharmacological studies?
- Salt formation: Hydrochloride salts improve water solubility.
- Nanoparticle encapsulation: PLGA-based carriers prolong circulation half-life.
- Structural modification: Introducing polar groups (e.g., hydroxyl) enhances membrane permeability. Validate via Caco-2 cell assays and pharmacokinetic profiling in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
